molecular formula C16H17NO B050098 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 78317-83-6

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B050098
CAS RN: 78317-83-6
M. Wt: 239.31 g/mol
InChI Key: GNVXOIRECQQWBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, involves various strategies. One method reported improved synthesis of related compounds through the treatment of m-anisaldehyde with potassium cyanide and ethyl chloroformate, yielding O-(ethoxycarbonyl)-3-methoxymandelonitrile. Hydrogenation of this compound afforded the desired product in significant yield. This synthesis pathway is notable for its application to the generation of 8-alkoxy-1,2,3,4-tetrahydroisoquinolines (Kashdan, Schwartz, & Rapoport, 1982).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, combined with single-crystal X-ray diffraction. These studies provide detailed insights into the stereochemistry and conformations of these compounds, essential for understanding their chemical behavior and interactions (Bohórquez, González, & Kouznetsov, 2013).

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline derivatives, including those with the 4-methoxyphenyl substituent, involves various reactions such as the Pummerer reaction, which has been utilized in the synthesis of mono- and dimethoxy derivatives. These reactions highlight the influence of methoxyl groups on intramolecular cyclization, providing pathways to diverse structural motifs (Shinohara et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, have been characterized through crystallography and spectroscopy. These properties are influenced by the molecular structure and substituents, affecting their behavior in different environments and their utility in various applications (Akkurt et al., 2010).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the application of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic chemistry. These properties are determined by the electronic nature of the substituents and the molecular framework, guiding their use in the synthesis of complex molecules (Hara, Shirai, Hoshino, & Umezawa, 1985).

Scientific Research Applications

  • Synthesis and Dopamine Antagonism :

    • Ellefson, Prodan, Brougham, & Miller (1980) described the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines using aryloxazolines as intermediates. These compounds, including analogues of apomorphine, were found to be dopamine antagonists in vitro. However, they did not show potential as antipsychotic agents in vivo when compared with standard neuroleptic agents (Ellefson et al., 1980).
  • Tetrahydroisoquinoline Synthesis :

    • Kashdan, Schwartz, & Rapoport (1982) improved the synthesis of 2-(m-methoxyphenyl)ethylamine and examined the reduction of 3,4-dihydroisoquinolines derived from the Bischler-Napieralski reaction. They synthesized various tetrahydroisoquinolines with yields ranging from good to excellent (Kashdan et al., 1982).
  • Reactions with Isatin :

    • Brouwer, Craig, Jeffreys, & Munro (1972) studied the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with isatin in acidic solution, leading to the formation of various tetrahydroisoquinoline derivatives. This study did not detect derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (Brouwer et al., 1972).
  • Cyclization for Synthesis :

    • Maryanoff & Rebarchak (1992) presented the application of an N-acyliminium cyclization to synthesize 3-aryl-1,2,3,4-tetrahydroisoquinolines. Their method involved cyclization of N-(1,2-diarylethyl)formamides to the respective tetrahydroisoquinolines, yielding good to excellent results (Maryanoff & Rebarchak, 1992).
  • Synthesis Involving Activated Alkynes :

    • Titov et al. (2018) synthesized 1-(p-Methoxyphenyl)tetrazolyl-substituted 6,7-dimethoxy(6,7-methylenedioxy)-1,2,3,4-tetrahydroisoquinolines, which formed tetrazolyl-substituted azocines using activated alkynes. This study demonstrated the versatility of the tetrahydroisoquinoline structure in complex organic synthesis (Titov et al., 2018).
  • Cytotoxic Evaluation :

    • Kouznetsov et al. (2016) synthesized diverse tetrahydroquinoline molecules and evaluated them for antitumor and cytotoxic activities. They found a strong relationship between selective cytotoxic activity on certain cell lines and the substitutions in the aryl ring of the tetrahydroquinoline derivatives (Kouznetsov et al., 2016).
  • Inhibition of Tubulin Polymerization :

    • Gastpar, Goldbrunner, Marko, & von Angerer (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, including derivatives related to tetrahydroisoquinoline, for their ability to inhibit tubulin polymerization. They found variations in activity, with the most active derivative displaying significant inhibition (Gastpar et al., 1998).
  • Dopamine D-1 Antagonist Activity :

    • Riggs, Nichols, Foreman, & Truex (1987) synthesized and evaluated various tetrahydroisoquinoline derivatives for dopamine D-1 antagonist activity. They identified specific structural features that contribute to this activity (Riggs et al., 1987).
  • Bradycardic Activity and I(f) Channel Inhibitory Activity :

    • Kubota et al. (2003) prepared and evaluated a series of tetrahydroisoquinoline analogues for their bradycardic activities and inhibitory activity against I(f) currents. Their findings highlighted the potential of these compounds as specific bradycardic agents (Kubota et al., 2003).
  • Anticancer Agents Synthesis :

    • Redda, Gangapuram, & Ardley (2010) synthesized substituted tetrahydroisoquinolines as potential anticancer agents. They explored modifications on the phenyl ring and evaluated their in vitro anticancer activity on various breast cancer cell lines (Redda et al., 2010).

Future Directions

Future research on “2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

2-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVXOIRECQQWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577224
Record name 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78317-83-6
Record name 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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